molecular formula C17H21N3O2 B085181 Cyclo(L-leucyl-L-tryptophyl) CAS No. 15136-34-2

Cyclo(L-leucyl-L-tryptophyl)

Cat. No. B085181
CAS RN: 15136-34-2
M. Wt: 299.37 g/mol
InChI Key: BZUNCDPEEKFTCX-GJZGRUSLSA-N
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Description

Synthesis Analysis

The synthesis of cyclic dipeptides like Cyclo(L-leucyl-L-tryptophyl) often involves solid-phase peptide synthesis or recombinant methods, providing a controlled approach to peptide bond formation and cyclization. The solid-phase peptide synthesis method is preferred for its efficiency in producing pharmaceutically modified cyclotides, which can serve as templates for drug design due to their stability and biological activity (Craik et al., 2012).

Molecular Structure Analysis

Cyclic dipeptides possess a unique molecular structure characterized by a ring formed by the peptide bond between the amino acids. This structure contributes to their stability and ability to interact with biological molecules. The molecular structure of cyclo(L-leucyl-L-tryptophyl) would be expected to include the characteristic diketopiperazine ring, contributing to its stability and potential biological activities.

Chemical Reactions and Properties

Cyclic dipeptides engage in various chemical reactions, including host-guest interactions due to their cyclic structure. These compounds can form inclusion complexes with other molecules, modifying their properties. Such interactions are central to the use of cyclic peptides in drug delivery and material science applications. The ability to form inclusion complexes with various molecules highlights their versatility and potential as therapeutic agents (Martin et al., 2004).

Scientific Research Applications

  • Scientific Field : Microbiology
  • Application Summary : This cyclic dipeptide has been studied for its potential to inhibit the proliferation of certain fungi and bacteria, such as Aspergillus flavus and Listeria monocytogenes .
  • Methods of Application : In one study, high-performance liquid chromatography (HPLC) was used to explore cyclo(L-Leu-L-Pro) from Lactobacillus coryniformis BCH-4 . In another study, the minimum inhibitory concentration (MIC) of cyclo(L-Leu-L-Pro) against Listeria monocytogenes ATCC 19111 was determined .
  • Results : The HPLC detected concentration (135 ± 7.07 mg/mL) exhibited in vitro antifungal activity of 5.66 ± 0.57 mm (inhibitory zone) against Aspergillus flavus . The MIC of cyclo(L-Leu-L-Pro) against Listeria monocytogenes ATCC 19111 was found to be 512 μg mL (-1) .
  • Scientific Field : Food Preservation

    • Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been used as a bioprotectant for selected food samples such as grapes, lemons, cashew nuts, and almonds . It has shown a significant impact in contrast with MRS broth (control) and cell-free supernatant .
    • Methods of Application : The cyclic dipeptide was applied to the food samples and its effect on fungal growth was observed .
    • Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in a significant reduction in fungal growth on the food samples .
  • Scientific Field : Molecular Biology

    • Application Summary : Cyclo(L-prolyl-L-leucyl) is a cyclic lipopeptide that inhibits the transcription of DNA .
    • Methods of Application : It binds to the polymerase chain and blocks the transcription process, which prevents the production of RNA .
    • Results : The application of Cyclo(L-prolyl-L-leucyl) results in the inhibition of RNA production .
  • Scientific Field : Antifungal Research

    • Application Summary : Cyclo(L-Leu-L-Pro) has been found to inhibit the accumulation of norsolorinic acid (NA), a precursor of aflatoxin, in parasitic wasps .
    • Methods of Application : The cyclic dipeptide was applied to the parasitic wasps and its effect on NA accumulation was observed .
    • Results : The application of Cyclo(L-Leu-L-Pro) resulted in the inhibition of aflatoxin production in the parasitic wasps, with an IC50 of 0.2 mg/mL .
  • Scientific Field : Biofilm and Virulence Inhibition

    • Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been studied for its inhibitory efficacy on the biofilm and virulence production of methicillin-resistant Staphylococcus aureus (MRSA) .
    • Methods of Application : The cyclic dipeptide was applied to MRSA cultures and its effect on biofilm and virulence production was observed .
    • Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in a significant reduction in biofilm and virulence production in MRSA .
  • Scientific Field : Aflatoxin Inhibition

    • Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been found to inhibit the accumulation of norsolorinic acid (NA), a precursor of aflatoxin, in parasitic wasps .
    • Methods of Application : The cyclic dipeptide was applied to the parasitic wasps and its effect on NA accumulation was observed .
    • Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in the inhibition of aflatoxin production in the parasitic wasps, with an IC50 of 0.2 mg/mL .
  • Scientific Field : Molecular Docking

    • Application Summary : In silico molecular docking analysis of Cyclo(L-Leucyl-L-Prolyl) was carried out against FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase of Aspergillus flavus as target proteins .
    • Methods of Application : The cyclic dipeptide was used in a computational model to study its interactions with the target proteins .
    • Results : Among these proteins, FAD glucose dehydrogenase exerted strong interactions with Cyclo(L-Leu-L-Prolyl) having S-score of -8.21 . The results evaluated that the detected cyclic dipeptide has strong interactions with selected proteins, causing excellent growth inhibition of A. flavus .

properties

IUPAC Name

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUNCDPEEKFTCX-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164768
Record name Cyclo(L-leucyl-L-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(L-leucyl-L-tryptophyl)

CAS RN

15136-34-2
Record name Cyclo(L-leucyl-L-tryptophyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(L-leucyl-L-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-leucyl-L-tryptophyl)
Reactant of Route 2
Cyclo(L-leucyl-L-tryptophyl)
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Cyclo(L-leucyl-L-tryptophyl)
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Cyclo(L-leucyl-L-tryptophyl)
Reactant of Route 5
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Reactant of Route 6
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Cyclo(L-leucyl-L-tryptophyl)

Citations

For This Compound
6
Citations
T Shiba, H Uratani, I Kubota… - … : Original Research on …, 1981 - Wiley Online Library
A conformation of a diketopiperazine, cyclo(L‐leucyl‐L‐tryptophyl), was determined by nmr and x‐ray analysis. The receptor for this bitter diketopiperazine neither recognizes chirality …
Number of citations: 11 onlinelibrary.wiley.com
T Shiba, K Nunami - Tetrahedron Letters, 1974 - Elsevier
Numerous investigations on bitter peptides in enzymic hydrolyzate of prote-1) in have been reported during recent years. Diary chemistry prompted isolations and structural studies of …
Number of citations: 43 www.sciencedirect.com
J Szafranek, Z Palacz, Z Grzonka - Organic Mass Spectrometry, 1976 - Wiley Online Library
The mass spectra of cyclo‐(Gly‐Leu), cyclo‐(Gly‐Tyr), cyclo‐(Ala‐Tyr), cyclo‐(Leu‐Tyr), cyclo‐(Val‐Phe) and cyclo‐(Leu‐Phe) are presented. The use of high resolution mass …
Number of citations: 15 onlinelibrary.wiley.com
AC Ureas - Citeseer
John C. MacDonald was born in Akron, OH, in 1964. He earned his AB degree from Bowdoin College in1987. Working with the late Margaret C. Etter at the University of Minnesota, he …
Number of citations: 5 citeseerx.ist.psu.edu
MH Al-Fayadh - 1980 - search.proquest.com
Twenty-One batches of buffalo and cow milk Cheddar cheese were made. Each batch of curd was further divided into three lots, two of which were treated with fully ripened cheese …
Number of citations: 4 search.proquest.com
王文宣 - 2012 - 华东师范大学
Number of citations: 0

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